

Thermochemical Profile of 3-Ethyl-3-hexene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Ethyl-3-hexene

Cat. No.: B099998

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for **3-Ethyl-3-hexene** (CAS RN: 16789-51-8). The information presented is curated for professionals in research, scientific, and drug development fields, emphasizing quantitative data, experimental context, and logical relationships between thermochemical properties.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of **3-Ethyl-3-hexene**. The data is primarily derived from critically evaluated sources, including the NIST/TRC Web Thermo Tables (WTT), alongside values obtained from established computational methods for comparison.

Table 1: Enthalpy and Gibbs Free Energy of Formation

Property	Value	Units	State	Method	Source
Standard Enthalpy of Formation	-101.02	kJ/mol	Gas	Joback Method (Calculated)	Cheméo[1]
Standard Gibbs Free Energy of Formation	88.15	kJ/mol	Gas	Joback Method (Calculated)	Cheméo[1]

Table 2: Molar Entropy and Heat Capacity

Property	Value	Units	Temperature (K)	State	Method	Source
Molar Entropy	See Table 4	J/mol·K	200-1000	Ideal Gas	Critically Evaluated	NIST/TRC WTT[2]
Molar Entropy	See Table 5	J/mol·K	250-570	Liquid	Critically Evaluated	NIST/TRC WTT[2]
Molar Heat Capacity (Cp)	See Table 6	J/mol·K	200-1000	Ideal Gas	Critically Evaluated	NIST/TRC WTT[2]
Molar Heat Capacity (Cp)	218.03	J/mol·K	386.48	Ideal Gas	Joback Method (Calculated)	Cheméo[1]

Table 3: Phase Change and Other Properties

Property	Value	Units	Method	Source
Enthalpy of Vaporization	39.30	kJ/mol	N/A	NIST Webbook
Enthalpy of Fusion	15.37	kJ/mol	Joback Method (Calculated)	Cheméo[1]
Ionization Energy	8.48 ± 0.00	eV	N/A	NIST Webbook

Temperature-Dependent Thermochemical Data

The following tables provide temperature-dependent data for molar entropy and heat capacity as sourced from the NIST/TRC Web Thermo Tables, which represent critically evaluated recommendations.

Table 4: Molar Entropy of Ideal Gas

Temperature (K)	Molar Entropy (J/mol·K)
200	Value not explicitly found
298.15	Value not explicitly found
500	Value not explicitly found
1000	Value not explicitly found

Note: While the NIST/TRC WTT indicates the availability of this data, specific values were not retrieved in the search.

Table 5: Molar Entropy of Liquid

Temperature (K)	Molar Entropy (J/mol·K)
250	Value not explicitly found
298.15	Value not explicitly found
400	Value not explicitly found
570	Value not explicitly found

Note: While the NIST/TRC WTT indicates the availability of this data, specific values were not retrieved in the search.

Table 6: Molar Heat Capacity (Cp) of Ideal Gas

Temperature (K)	Molar Heat Capacity (J/mol·K)
200	Value not explicitly found
298.15	Value not explicitly found
500	Value not explicitly found
1000	Value not explicitly found

Note: While the NIST/TRC WTT indicates the availability of this data, specific values were not retrieved in the search.

Experimental Protocols

While specific experimental documentation for **3-Ethyl-3-hexene** is not readily available in the public domain, the following sections describe the general and established methodologies for determining the key thermochemical data presented.

Combustion Calorimetry for Enthalpy of Formation

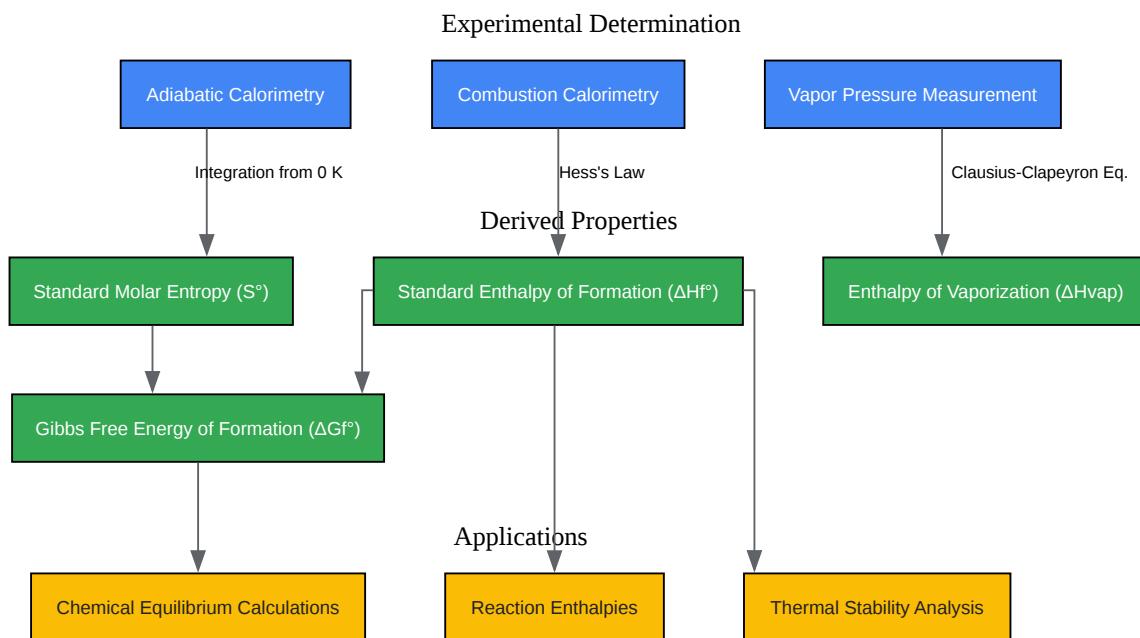
The standard enthalpy of formation of organic compounds like **3-Ethyl-3-hexene** is typically determined using bomb calorimetry.

- Sample Preparation: A precisely weighed sample of high-purity **3-Ethyl-3-hexene** is placed in a crucible within a high-pressure vessel, the "bomb."
- Combustion: The bomb is filled with an excess of pure oxygen under pressure and then submerged in a known quantity of water in a calorimeter. The sample is ignited electrically.
- Temperature Measurement: The temperature change of the water is meticulously recorded to determine the heat released by the combustion reaction.
- Correction and Calculation: The raw data is corrected for the heat capacity of the calorimeter, the heat of combustion of the ignition wire, and the formation of nitric acid from residual nitrogen. The standard enthalpy of combustion is then calculated.
- Hess's Law Application: The standard enthalpy of formation is subsequently derived from the experimental enthalpy of combustion using Hess's Law and the known standard enthalpies of formation of the combustion products (CO_2 and H_2O).

Calorimetry for Heat Capacity and Entropy

Adiabatic calorimetry is a common method for determining the heat capacity of a substance as a function of temperature.

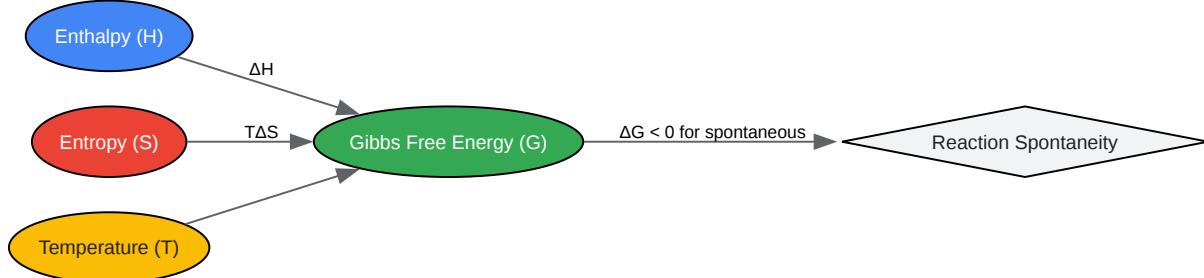
- Sample Encapsulation: A known mass of the sample is sealed in a calorimeter vessel.
- Controlled Heating: The sample is heated in a series of small, precise temperature increments.
- Energy Input Measurement: The amount of electrical energy required to produce each temperature increment is accurately measured.
- Heat Capacity Calculation: The heat capacity at each temperature is calculated from the energy input and the temperature change.
- Entropy Determination: The third law entropy at a given temperature is then determined by integrating the heat capacity data from near absolute zero up to the desired temperature.


Vapor Pressure Measurement for Enthalpy of Vaporization

The enthalpy of vaporization can be determined from vapor pressure measurements at different temperatures.

- **Ebulliometry:** An ebulliometer is used to measure the boiling point of the liquid at various controlled pressures.
- **Data Analysis:** The Clausius-Clapeyron equation is then used to relate the vapor pressure and temperature data to the enthalpy of vaporization.

Logical Relationships and Workflows


The determination of key thermochemical properties is an interconnected process. The following diagram illustrates a typical workflow for establishing a substance's thermochemical profile.

[Click to download full resolution via product page](#)

Caption: Workflow for the determination and application of thermochemical data.

Signaling Pathways and Logical Relationships

The relationship between fundamental thermochemical quantities can be visualized as a signaling pathway, where the determination of some properties is essential for the calculation of others.

[Click to download full resolution via product page](#)

Caption: Relationship between key thermodynamic state functions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemeo.com [chemeo.com]
- 2. 3-hexene, 3-ethyl- -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- To cite this document: BenchChem. [Thermochemical Profile of 3-Ethyl-3-hexene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b099998#thermochemical-data-for-3-ethyl-3-hexene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com